(-)-Dihydroguaiaretic acid
Overview
Description
(-)-Dihydroguaiaretic acid is a naturally occurring lignan found in various plant species. It is known for its antioxidant properties and has been studied for its potential therapeutic applications. The compound has a unique structure that allows it to interact with various biological systems, making it a subject of interest in multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Dihydroguaiaretic acid typically involves the reduction of guaiacylglycerol-β-guaiacyl ether. This process can be carried out using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation of the intermediate products.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources followed by purification. The extraction process typically uses solvents like ethanol or methanol, and the purification is achieved through techniques such as column chromatography. Advances in biotechnological methods have also enabled the microbial synthesis of this compound, offering a more sustainable production route.
Chemical Reactions Analysis
Types of Reactions
(-)-Dihydroguaiaretic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (-)-Dihydroguaiaretic acid is studied for its antioxidant properties and its ability to stabilize free radicals. It is also used as a precursor in the synthesis of more complex lignan derivatives.
Biology
Biologically, this compound has been shown to exhibit anti-inflammatory and antimicrobial properties. It is used in studies investigating the mechanisms of oxidative stress and cellular protection.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including its role in preventing neurodegenerative diseases and its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines and to protect neurons from oxidative damage.
Industry
Industrially, this compound is used as an antioxidant additive in food and cosmetic products. Its ability to prevent oxidation makes it valuable in extending the shelf life of various products.
Mechanism of Action
The mechanism of action of (-)-Dihydroguaiaretic acid involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with various molecular targets, including enzymes involved in the oxidative stress response. It also modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Sesamin: Another lignan with antioxidant properties.
Matairesinol: Known for its anti-inflammatory effects.
Pinoresinol: Exhibits antimicrobial activity.
Uniqueness
(-)-Dihydroguaiaretic acid is unique in its dual antioxidant and anti-inflammatory properties, making it a versatile compound in both research and industrial applications. Its ability to interact with multiple biological targets sets it apart from other similar lignans, providing a broader range of potential therapeutic benefits.
Properties
IUPAC Name |
4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@H](C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124649-78-1 | |
Record name | (-)-Dihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124649-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroguaiaretic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124649781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROGUAIARETIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8DW2Y2JBT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Dihydroguaiaretic acid ((-)-DGA) has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) []. This inhibition is non-competitive, meaning (-)-DGA doesn't directly compete with the substrate for the active site. Instead, it likely binds to an allosteric site on PTP1B, affecting the enzyme's conformation and activity. This inhibition leads to increased tyrosine phosphorylation of the insulin receptor, potentially enhancing intracellular insulin signaling []. (-)-DGA also inhibits the alpha subunit of coenzyme A transferase in Mycobacterium tuberculosis H37Rv, disrupting geraniol and methylnaphthalene degradation pathways []. This leads to the accumulation of these compounds within the bacteria, ultimately causing membrane destabilization and cell death []. Additionally, (-)-DGA suppresses TGF-β1 gene expression in activated hepatic stellate cells by inhibiting AP-1 activity, leading to reduced collagen synthesis [].
ANone:
- Spectroscopic data: For detailed 1H- and 13C-NMR spectroscopic data, refer to []. The crystal structure and key structural features are described in [].
ANone: Limited information is available regarding the material compatibility and stability of (-)-DGA under various conditions. Studies primarily focus on its biological activity and potential applications in medicine and agriculture. Further research is needed to explore its material compatibility and stability for broader applications.
ANone:
- Stereochemistry: The stereochemistry of (-)-DGA plays a crucial role in its antimicrobial activity. Both (+)- and this compound exhibit antibacterial and antifungal activity, while meso-dihydroguaiaretic acid shows only antifungal activity [].
- Oxidation: Oxidation of the dihydroguaiaretic acid scaffold to the corresponding 7,7'-dioxodihydroguaiaretic acid (ODGA) reduces both antibacterial and antifungal activities [].
- Fluorination: Introducing fluorine atoms into the structure of (-)-DGA can enhance its antifungal activity, as observed with 3-fluoro-3'-methoxylignan-4'-ol and other fluorinated derivatives [].
ANone: The provided research primarily focuses on the biological activity and potential applications of (-)-DGA. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices is not discussed. It is crucial to consult relevant regulatory guidelines and conduct thorough safety assessments before any large-scale production or application.
ANone:
- In vitro efficacy: (-)-DGA exhibits a range of in vitro activities, including:
- Inhibition of PTP1B in 32D cells overexpressing the insulin receptor []
- Suppression of SOS-inducing activity of Trp-P-1 and aflatoxin B1 in Salmonella typhimurium TA1535/pSK1002 umu test []
- Induction of caspase-3 activity and DNA fragmentation in HL-60 cells []
- Stimulation of osteoblast differentiation in mouse osteoblast cultures []
- Inhibition of beta-carotene-15,15'-dioxygenase activity in pig intestinal homogenate and Caco-2 cells []
- Antibacterial and antimycobacterial activity against various bacterial strains []
- In vivo efficacy: (-)-DGA demonstrated a protective effect against lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) in mice by attenuating neutrophil infiltration and lung damage [].
- Clinical trials: Clinical studies evaluating the effects of chewing gum containing (-)-DGA on gingival health have shown improvements in gingival inflammation and plaque reduction [].
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